molecular formula C18H19N B11973852 5-Ethyl-3,4-dihydro-4,4-diphenyl-2H-pyrrole CAS No. 53067-74-6

5-Ethyl-3,4-dihydro-4,4-diphenyl-2H-pyrrole

Cat. No.: B11973852
CAS No.: 53067-74-6
M. Wt: 249.3 g/mol
InChI Key: ZSZDLICNXAEVQW-UHFFFAOYSA-N
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Description

5-Ethyl-3,4-dihydro-4,4-diphenyl-2H-pyrrole is a heterocyclic organic compound with the molecular formula C18H19N. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3,4-dihydro-4,4-diphenyl-2H-pyrrole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of N-alkylated anilines with ethyl acetoacetate in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as column chromatography and distillation are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3,4-dihydro-4,4-diphenyl-2H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrroles, which can have different functional groups such as hydroxyl, amino, and halogen groups .

Scientific Research Applications

5-Ethyl-3,4-dihydro-4,4-diphenyl-2H-pyrrole has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Ethyl-3,4-dihydro-4,4-diphenyl-2H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-3,4-dihydro-4,4-diphenyl-2H-pyrrole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl and diphenyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications .

Properties

CAS No.

53067-74-6

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

5-ethyl-4,4-diphenyl-2,3-dihydropyrrole

InChI

InChI=1S/C18H19N/c1-2-17-18(13-14-19-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3

InChI Key

ZSZDLICNXAEVQW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NCCC1(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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